

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

molecular structure and weight

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Compound of Interest

Compound Name: (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

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Technical Guide: (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

This document provides a concise technical overview of the molecular structure and weight of **(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine**, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

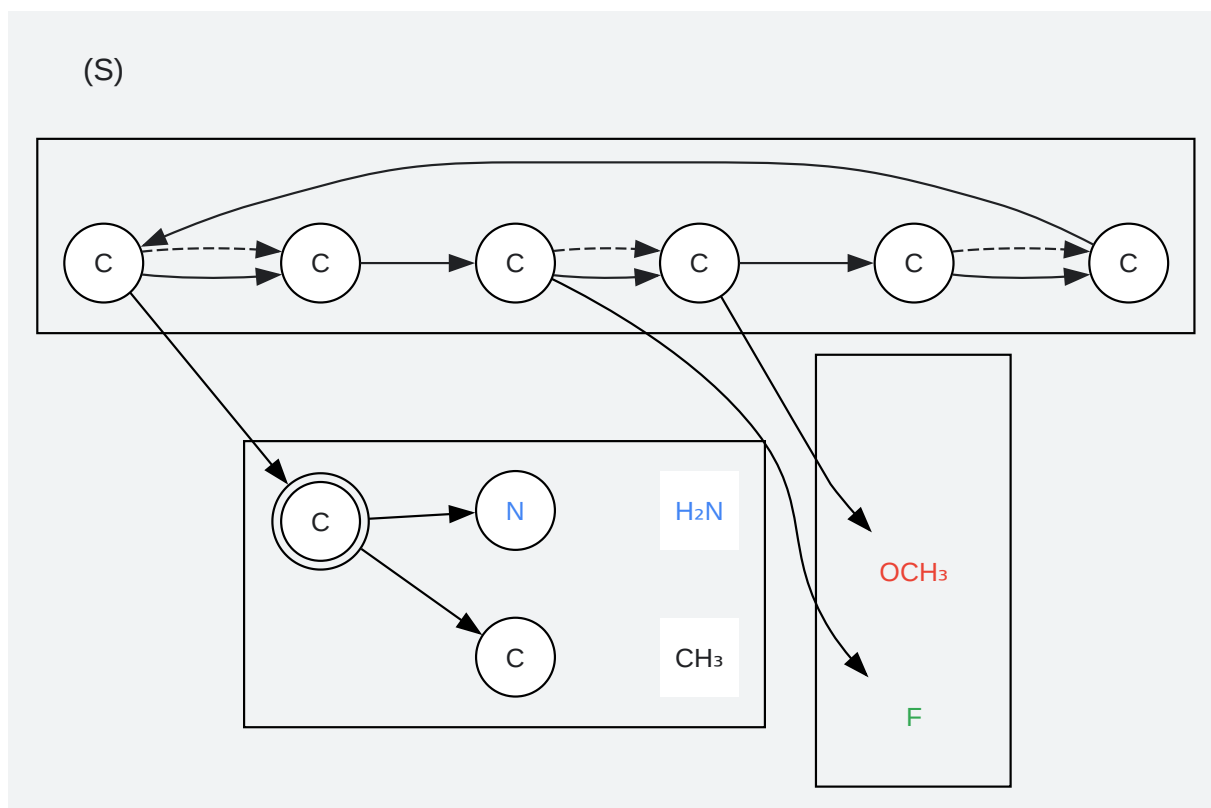
Molecular Data

The key quantitative data for **(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine** is summarized in the table below. This information is crucial for various experimental and analytical procedures, including stoichiometry calculations and spectroscopic analysis.

Parameter	Value	Reference
Molecular Formula	C ₉ H ₁₂ FNO	[1] [2] [3] [4]
Molecular Weight	169.20 g/mol	[1] [3] [4]
Monoisotopic Mass	169.090292168 g/mol	[3]

Molecular Structure

The structural formula of **(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine** is depicted in the following diagram. The molecule features a substituted benzene ring, which is a common scaffold in many pharmaceutical compounds. The stereochemistry at the chiral center is designated as (S), which is a critical determinant of its biological activity.



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*Molecular structure of **(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine**.*

This guide serves as a foundational reference for the molecular properties of **(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine**. No experimental protocols are included as the requested information was centered on the compound's intrinsic molecular characteristics.

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References

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